molecular formula C10H6F6O B1333706 2',4'-Bis(trifluoromethyl)acetophenone CAS No. 237069-82-8

2',4'-Bis(trifluoromethyl)acetophenone

Cat. No.: B1333706
CAS No.: 237069-82-8
M. Wt: 256.14 g/mol
InChI Key: MHLYNSLYUWMONA-UHFFFAOYSA-N
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Description

2’,4’-Bis(trifluoromethyl)acetophenone is an organic compound with the molecular formula C10H6F6O. It is characterized by the presence of two trifluoromethyl groups attached to the benzene ring at the 2’ and 4’ positions, and an acetophenone group. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-Bis(trifluoromethyl)acetophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses acetyl chloride and 2,4-bis(trifluoromethyl)benzene as starting materials, with aluminum chloride as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In industrial settings, the production of 2’,4’-Bis(trifluoromethyl)acetophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

2’,4’-Bis(trifluoromethyl)acetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 2’,4’-Bis(trifluoromethyl)benzoic acid.

    Reduction: 2’,4’-Bis(trifluoromethyl)phenylethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2’,4’-Bis(trifluoromethyl)acetophenone is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2’,4’-Bis(trifluoromethyl)acetophenone involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The ketone group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This makes the compound a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

  • 3’,5’-Bis(trifluoromethyl)acetophenone
  • 4’-Trifluoromethylacetophenone
  • 2,2,2-Trifluoroacetophenone

Uniqueness

2’,4’-Bis(trifluoromethyl)acetophenone is unique due to the presence of two trifluoromethyl groups at specific positions on the benzene ring. This structural feature imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to other acetophenone derivatives. The compound’s unique properties make it particularly useful in specialized applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-[2,4-bis(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F6O/c1-5(17)7-3-2-6(9(11,12)13)4-8(7)10(14,15)16/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHLYNSLYUWMONA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371122
Record name 2',4'-Bis(trifluoromethyl)acetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

237069-82-8
Record name 2',4'-Bis(trifluoromethyl)acetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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